2-Ethyl-1,2,3,4-tetrahydroisoquinoline
Description
Properties
CAS No. |
57928-04-8 |
|---|---|
Molecular Formula |
C11H15N |
Molecular Weight |
161.24 g/mol |
IUPAC Name |
2-ethyl-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C11H15N/c1-2-12-8-7-10-5-3-4-6-11(10)9-12/h3-6H,2,7-9H2,1H3 |
InChI Key |
VFCWGXGWQPTGNQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC2=CC=CC=C2C1 |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Acylation of Homoveratrylamine Derivatives Followed by Reduction and Cyclization
A robust method involves the initial synthesis of ketoamides via Friedel-Crafts acylation of homoveratrylamine derivatives with carboxylic acids or acid anhydrides in the presence of polyphosphoric acid (PPA). This step yields ketoamides in high yields (typically above 80%).
Subsequently, the ketoamides are reduced using sodium borohydride (NaBH4) in methanol to afford hydroxyamides with yields ranging from 85% to 90%. The hydroxyamides then undergo acid-catalyzed cyclization using catalytic amounts of p-toluenesulfonic acid (PTSA) in dichloromethane at room temperature, producing 1-substituted 1,2,3,4-tetrahydroisoquinolines, including 2-ethyl derivatives, with high yields (90–97%).
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Friedel-Crafts Acylation | Homoveratrylamine + acid/PPA | 80–95 | High yield ketoamides |
| Reduction | NaBH4 in methanol | 85–90 | Hydroxyamides formed |
| Cyclization | PTSA, dichloromethane, rt, 30 min | 90–97 | Formation of tetrahydroisoquinoline ring |
This method is advantageous for introducing various substituents at the 1-position and can be adapted for 2-substituted derivatives by appropriate choice of starting materials.
Grignard Reagent Addition to Ketoamides Followed by Cyclization
An alternative approach involves the reaction of ketoamides with organomagnesium (Grignard) reagents to introduce alkyl substituents at the 1-position, followed by cyclization. For 2-ethyl substitution, ethylmagnesium bromide can be used.
The sequence is:
- Preparation of ketoamides by Friedel-Crafts acylation.
- Reaction of ketoamides with ethylmagnesium bromide to form tertiary alcohol intermediates.
- Acid-catalyzed cyclization with PTSA to yield 1,1-disubstituted tetrahydroisoquinolines.
This method allows for the synthesis of 1,1-disubstituted derivatives, which can include 2-ethyl substitution depending on the starting ketoamide structure.
Pictet-Spengler Cyclization of Phenethylamines with Aldehydes or Ketones
The classical Pictet-Spengler reaction involves condensation of phenethylamines with aldehydes under acidic conditions to form tetrahydroisoquinolines. However, ketones generally give poor yields in this reaction.
Recent modifications have enabled the use of cyclic ketones and ketoamides to improve yields and allow for 2-substitution. For example, titanium(IV) isopropoxide and acetic-formic anhydride have been used to facilitate ring closure with ketones, enabling access to 1,1-disubstituted tetrahydroisoquinolines.
Transfer Hydrogenation of Dihydroisoquinolines
Enantiomerically enriched 1,2,3,4-tetrahydroisoquinolines can be prepared by transfer hydrogenation of 3,4-dihydroisoquinolines using chiral ruthenium(II) complexes as catalysts. This method allows for stereoselective synthesis of substituted tetrahydroisoquinolines, including 2-ethyl derivatives, starting from appropriately substituted dihydroisoquinolines.
Alkylation of Tetrahydroisoquinoline Intermediates
Direct alkylation of tetrahydroisoquinoline or its derivatives with alkyl halides such as 2-bromoacetic acid methyl ester or 2-bromoacetamide derivatives can introduce side chains at the nitrogen or carbon positions. Subsequent hydrolysis and amide coupling steps yield substituted tetrahydroisoquinolines.
| Method | Key Reagents/Conditions | Yield Range (%) | Advantages | Limitations |
|---|---|---|---|---|
| Friedel-Crafts Acylation + Reduction + Cyclization | PPA, NaBH4, PTSA, DCM | 85–97 | High yield, versatile substituents | Requires strong acid, multiple steps |
| Grignard Addition to Ketoamides + Cyclization | Organomagnesium reagents, PTSA | 80–95 | Allows 1,1-disubstitution | Sensitive to moisture, handling Grignard reagents |
| Pictet-Spengler Reaction (modified) | Phenethylamines + ketones, Ti(OiPr)4, acetic-formic anhydride | Moderate to high | Classical method, well-studied | Ketones less reactive, lower yields |
| Transfer Hydrogenation | Chiral Ru(II) catalyst, dihydroisoquinolines | High enantioselectivity | Stereoselective synthesis | Requires chiral catalyst, expensive |
| Alkylation of Tetrahydroisoquinoline | Alkyl halides, amide coupling reagents | Moderate to high | Direct substitution, flexible | Multiple steps, purification needed |
The Friedel-Crafts acylation approach is well-documented for synthesizing 1-substituted tetrahydroisoquinolines and can be adapted for 2-ethyl substitution by selecting appropriate ketoamide precursors.
Grignard reagent addition provides a route to 1,1-disubstituted derivatives, which may include ethyl groups at the 2-position depending on the ketoamide structure.
Transfer hydrogenation methods enable the preparation of enantiomerically enriched 2-ethyl-1,2,3,4-tetrahydroisoquinoline derivatives, important for pharmaceutical applications.
Alkylation routes offer flexibility but may require careful control of reaction conditions to avoid side reactions and ensure regioselectivity.
The Pictet-Spengler reaction remains a foundational method but is limited by the reactivity of ketones compared to aldehydes; recent modifications have improved its applicability.
The preparation of 2-ethyl-1,2,3,4-tetrahydroisoquinoline can be achieved through multiple synthetic strategies, each with specific advantages. The Friedel-Crafts acylation followed by reduction and acid-catalyzed cyclization is a reliable and high-yielding method. Grignard reagent addition to ketoamides offers access to disubstituted derivatives. Transfer hydrogenation provides stereoselective synthesis routes. Selection of the method depends on the desired substitution pattern, stereochemistry, and available starting materials.
These methods are supported by diverse research findings and have been validated in various studies, ensuring their applicability in both academic and industrial settings.
Chemical Reactions Analysis
Types of Reactions
NIOSH/NX5072950 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, resulting in reduced forms of the compound.
Substitution: In substitution reactions, one or more atoms in the compound are replaced by other atoms or groups of atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used. These reactions are often conducted in anhydrous solvents to prevent side reactions.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles, and the conditions vary depending on the specific substitution being carried out.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the formation of substituted derivatives with different functional groups.
Scientific Research Applications
NIOSH/NX5072950 has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.
Industry: The compound is used in industrial processes, including the manufacture of other chemicals and materials.
Mechanism of Action
The mechanism of action of NIOSH/NX5072950 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, leading to changes in their structure and function. These interactions can activate or inhibit various biochemical pathways, resulting in the observed effects of the compound.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
1-Methyl-THIQ Derivatives
1-Methyl-THIQ derivatives, such as 1-methyl-6,7-dihydroxy-THIQ (salsolinol), exhibit distinct metabolic and neurotoxic profiles compared to 2-Ethyl-THIQ. While 2-Ethyl-THIQ lacks significant neurotoxic activity, 1-methyl derivatives are metabolized via N-methylation and oxidation to form neurotoxic isoquinolinium ions, which are implicated in Parkinson’s disease pathogenesis . For example, N-methyl-1,2,3,4-tetrahydroisoquinoline is oxidized by monoamine oxidase (MAO) into a pyridinium-like neurotoxin, mirroring the MPTP/MPP+ mechanism .
6,7-Dimethoxy-THIQ Derivatives
6,7-Dimethoxy-THIQ derivatives, such as those explored in ADAMTS-4 inhibitor studies, demonstrate enhanced enzyme inhibition compared to 2-Ethyl-THIQ. For instance, 6,7-dimethoxy-THIQ derivatives exhibited potent inhibition (IC₅₀ < 100 nM) due to methoxy groups improving solubility and target binding . Removing the methoxy groups (as in unsubstituted THIQ) reduced activity by 10-fold, highlighting the importance of substituents on the aromatic ring . In contrast, 2-Ethyl-THIQ’s ethyl group may prioritize interactions with hydrophobic enzyme pockets rather than polar active sites.
Sila-THIQ and Tetrahydroquinoline Analogs
Sila-THIQ (a silicon-containing analog) and tetrahydroquinoline derivatives were compared with THIQ in psychotropic activity screens. Tetrahydroisoquinoline derivatives generally showed stronger sedative effects in mice (50 mg/kg, i.p.) than tetrahydroquinolines, with sila-THIQ displaying intermediate activity .
Pharmacological Activity Profiles
Table 1: Comparative Pharmacological Data of THIQ Derivatives
Key Findings:
- Sedative Effects : 2-Ethyl-THIQ and sila-THIQ both exhibit sedative activity, but unsubstituted THIQ derivatives are more potent .
- Enzyme Inhibition : 6,7-Dimethoxy-THIQ outperforms 2-Ethyl-THIQ in enzyme inhibition due to optimized substituent interactions .
- Toxicity : 1-Methyl-THIQ derivatives are uniquely neurotoxic, while 2-Ethyl-THIQ lacks this liability .
Metabolic and Pharmacokinetic Differences
- Blood-Brain Barrier Penetration : Both 2-Ethyl-THIQ and 1-methyl-THIQ cross the blood-brain barrier efficiently, with brain concentrations 4.5-fold higher than blood levels in rats . However, 1-methyl-THIQ is metabolized to toxic ions, whereas 2-Ethyl-THIQ is excreted largely unchanged .
- Excretion Pathways: 76% of 2-Ethyl-THIQ is excreted unchanged in rats, compared to 72% for 1-methyl-THIQ, with minor hydroxylation or N-methylation metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
